N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide
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Overview
Description
“N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide” is a complex organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon . The compound also has a cyano group (CN), an amide group (CONH2), and a methyl group (CH3).
Molecular Structure Analysis
The compound has a cyclohexyl group, which is a ring of six carbon atoms . It also has a cyano group attached to the cyclohexyl group, an amide group attached to a carbon atom, and a methyl group attached to a pentanamide group .
Chemical Reactions Analysis
Cyanoacetamide derivatives are known to be versatile reactants in the formation of a variety of heterocyclic compounds . They can react with common bidentate reagents to form these compounds .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Carbocyclic and heterocyclic β-aminocarboxylic acids, structurally related to N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide, have garnered interest due to their presence in natural products, antibiotics, and as precursors for pharmacologically significant compounds like β-lactams. These compounds exhibit diverse biological activities, including antifungal, antibacterial, and analgesic properties, emphasizing their potential as leads for drug discovery (Kiss & Fülöp, 2014).
Bioactive Compound Synthesis
Research on cyclic dipeptidyl ureas, which share functional group similarities with the target compound, has led to the development of novel classes of pseudopeptidic triazines. These derivatives have been synthesized through innovative chemical reactions, showcasing the versatility of incorporating amino and cyano functionalities for generating compounds with potential biological activities (Sañudo et al., 2006).
Antitumor Agents
Lantadenes and their esters, while structurally distinct, highlight the research interest in cyclohexyl derivatives for antitumor applications. The synthesis and characterization of these compounds have led to the identification of structural features crucial for antitumor activity, providing a foundation for designing novel anticancer agents (Sharma, Sharma, & Bansal, 2008).
Chemoselective Synthesis
The chemoselective synthesis of aminobenzonitriles by adding aryl cyanamides to arynes demonstrates the synthetic utility of incorporating both amino and cyano groups. This method affords 1,2-bifunctional aminobenzonitriles, underscoring the potential for creating diverse derivatives that could be explored for various scientific applications (Rao & Zeng, 2014).
Future Directions
Properties
IUPAC Name |
N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12(2)6-7-14(20)18-10-15(21)19-16(11-17)8-4-5-13(3)9-16/h12-13H,4-10H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTCLGPVWKIXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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